molecular formula C6H10 B1581320 2,4-Hexadiene CAS No. 592-46-1

2,4-Hexadiene

Cat. No. B1581320
CAS RN: 592-46-1
M. Wt: 82.14 g/mol
InChI Key: APPOKADJQUIAHP-GGWOSOGESA-N
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Patent
US05916983

Procedure details

The so-produced nonenyl chloride (112 g; 700 mmol) was added to an equimolar amount of the 2,4-hexadiene in a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, along with 6 g of α,α-dichlorotoluene. This solution was subsurface-sparged with nitrogen for 10 minutes. The catalyst of Example 1 (1.15 g; 1.4 mmol) was added and the reaction flask was placed in an 85° C. oil bath for 15 hours. The reaction was terminated by cooling to room temperature, followed by the addition of 300 ml of hexanes and filtering three times through 75 g of silica gel. Hexanes were removed under reduced pressure and the remaining liquid was vacuum distilled through a 2 cm×30 cm packed bed column to yield 12 g of 8-nonen-1-yl chloride (Bpt1.5 36-40° C.), 46.3 g of 8-decen-1-yl chloride (Bpt1.5 56-60° C.), 15.3 g of 8,10-dodecadien-1-yl chloride (Bpt1.5 90-91 C.), and 30.4 g of 76% purity 1,16-dichloro-8-hexadecene and high boilers that remained in the distillation pot.
Name
nonenyl chloride
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
1.15 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([Cl:10])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[CH3:11][CH:12]=[CH:13][CH:14]=[CH:15]C.Cl[CH:18]([Cl:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[CH2:1]([Cl:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]=[CH2:9].[CH2:18]([Cl:25])[CH2:19][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH:11]=[CH:12][CH3:13].[CH2:18]([Cl:25])[CH2:19][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH:11]=[CH:12][CH:13]=[CH:14][CH3:15]

Inputs

Step One
Name
nonenyl chloride
Quantity
112 g
Type
reactant
Smiles
C(=CCCCCCCC)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=CC=CC
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
ClC(C1=CC=CC=C1)Cl
Step Three
Name
catalyst
Quantity
1.15 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This solution was subsurface-sparged with nitrogen for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was placed in an 85° C.
CUSTOM
Type
CUSTOM
Details
for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The reaction was terminated
ADDITION
Type
ADDITION
Details
followed by the addition of 300 ml of hexanes
FILTRATION
Type
FILTRATION
Details
filtering three times through 75 g of silica gel
CUSTOM
Type
CUSTOM
Details
Hexanes were removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled through a 2 cm×30 cm

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC=C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
Name
Type
product
Smiles
C(CCCCCCC=CC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 46.3 g
Name
Type
product
Smiles
C(CCCCCCC=CC=CC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.